![molecular formula C22H18ClN3O3S3 B2689484 Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate CAS No. 315683-63-7](/img/structure/B2689484.png)
Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
“Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate” is a chemical compound with the molecular formula C22H18ClN3O3S3 and an average mass of 504.045 Da .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate is involved in the synthesis of complex heterocyclic compounds. For example, derivatives of this compound have been synthesized and tested for their antimicrobial activities. These compounds, due to their unique structural features, have shown potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Heterocyclic Compound Synthesis
This chemical also plays a role in the synthesis of various heterocyclic compounds, such as pyrimidines and triazines. The formation of these compounds involves reactions with different halocompounds, showcasing the versatility of this compound in organic synthesis (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Application in Dyeing Polyester Fibers
Another application is in the field of textile dyeing. Specifically, derivatives of this compound have been used to synthesize novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes offer a range of shades with good levelness and fastness properties, although they exhibit poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Anticancer Applications
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer activities. Some of these compounds have shown higher anticancer activity compared to reference drugs, indicating their potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
properties
IUPAC Name |
methyl 5-chloro-2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S3/c1-11-12(2)31-20-15(11)19(24-10-25-20)30-9-14(27)26-21-17(22(28)29-3)16(18(23)32-21)13-7-5-4-6-8-13/h4-8,10H,9H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCGFOLQSPCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C(=C(S3)Cl)C4=CC=CC=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate |
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